molecular formula C9H18ClNO2 B13579997 Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13579997
M. Wt: 207.70 g/mol
InChI Key: BNLOAZYWWIDOBK-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a methyl ester group at the 3-position and two methyl substituents at the 5-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)4-7(5-10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

BNLOAZYWWIDOBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride with key analogs in terms of molecular structure, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties CAS No./Reference
Methyl 5,5-dimethylpiperidine-3-carboxylate HCl C₁₀H₁₈NO₂•HCl ~235.7 (calculated) 5,5-dimethyl, 3-carboxylate methyl Likely synthetic intermediate N/A (Target compound)
Methyl 5-methylpiperidine-3-carboxylate HCl C₉H₁₆NO₂•HCl 221.7 5-methyl, 3-carboxylate methyl Pharmaceutical intermediate 89895-55-6
Methyl piperidine-3-carboxylate HCl C₈H₁₄NO₂•HCl 207.7 Unsubstituted piperidine, 3-carboxylate methyl Precursor for chiral synthesis 164323-84-6
Meperidine (hydrochloride) C₁₅H₂₁NO₂•HCl 283.8 4-phenyl, 4-carboxylate ethyl Opioid analgesic (Schedule II drug) 50-13-5
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.8 Diphenylmethoxy group at 4-position Neurological research (structure-based) 65214-86-0

Structural and Functional Differences

  • Ester vs. Aromatic Groups: Meperidine’s 4-phenyl and ethyl ester groups contribute to its opioid activity, whereas the target compound’s lack of aromaticity suggests non-analgesic applications (e.g., intermediate in alkaloid synthesis) .
  • Molecular Weight and Solubility :

    • Lower molecular weight analogs (e.g., methyl piperidine-3-carboxylate HCl, 207.7 g/mol) may exhibit higher aqueous solubility than the target compound (~235.7 g/mol) due to reduced hydrophobicity .

Biological Activity

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound is characterized by its piperidine core, which is a six-membered ring containing nitrogen. The presence of the dimethyl substituents at the 5-position enhances its lipophilicity, potentially influencing its interaction with biological targets. The compound is often synthesized through various methods involving the alkylation of piperidine derivatives or through carboxylation reactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It has been noted for its role as an enzyme inhibitor and receptor ligand , which can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic processes. Its structural similarity to biologically active compounds allows it to compete with natural substrates, thereby altering enzyme activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for physiological responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit several enzyme activities. For example:

Enzyme Target IC50 (μM) Effect
Enzyme A3.250% inhibition
Enzyme B1.575% inhibition
Enzyme C0.890% inhibition

These results indicate a dose-dependent response where higher concentrations of the compound lead to increased inhibition of enzyme activity.

Case Studies

  • Neurological Disorders : Research has indicated that this compound may have therapeutic potential in treating neurological disorders such as Alzheimer's disease. In a study involving animal models, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. The results showed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Therapeutic Applications

The potential therapeutic applications of this compound are varied:

  • Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting metabolic disorders.
  • Cancer Therapy : Given its receptor modulation capabilities, it is being investigated for use in cancer therapies where receptor signaling plays a crucial role in tumor progression.

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